1-[3-[4-[[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol
Overview
Description
1-[3-[4-[[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidin-4-ol core, a dimethylamino group, and a methoxyphenoxy moiety. Its intricate structure allows it to participate in a range of chemical reactions and makes it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-[[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with 4-(chloromethyl)-2-methoxyphenol under basic conditions to form an intermediate. This intermediate is then reacted with piperidin-4-ol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-[4-[[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-[3-[4-[[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[4-[[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1,2-propanediol
- N,N-Dimethyl-1,3-propanediamine
- 4-(Dimethylamino)pyridine
Uniqueness
1-[3-[4-[[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
1-[3-[4-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N3O4/c1-23(2,17-25(3)4)16-24-13-18-6-7-21(22(12-18)29-5)30-15-20(28)14-26-10-8-19(27)9-11-26/h6-7,12,19-20,24,27-28H,8-11,13-17H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGLCGSRAXUJLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)OCC(CN2CCC(CC2)O)O)OC)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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